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Introduction
LEB-03-144 is a novel heterobifunctional small molecule known as a Deubiquitinase-Targeting

Chimera (DUBTAC). It is designed for the targeted stabilization of the WEE1 kinase, a critical

regulator of the cell cycle.[1][2] In many pathological conditions, including certain cancers, the

aberrant ubiquitination and subsequent proteasomal degradation of key proteins like WEE1

can drive disease progression.[3] LEB-03-144 offers a therapeutic strategy to counteract this

by preventing the degradation of WEE1, thereby restoring its function.[1][2]

This document provides detailed application notes on the mechanism of action of LEB-03-144
and protocols for its use in cell-based assays to induce and quantify WEE1 protein

stabilization.

Mechanism of Action
LEB-03-144 is composed of three key components: a ligand that binds to the WEE1 kinase

(AZD1775), a recruiter moiety for the deubiquitinase OTUB1 (EN523), and a C3 alkyl linker that
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connects the two.[1] The mechanism of action is based on inducing proximity between OTUB1

and WEE1.

Normally, WEE1 is targeted for degradation by the ubiquitin-proteasome system. This process

involves the attachment of a polyubiquitin chain to WEE1, marking it for recognition and

degradation by the proteasome. LEB-03-144 intervenes in this process by recruiting the

deubiquitinase OTUB1 to the polyubiquitinated WEE1. OTUB1 then removes the ubiquitin

chains from WEE1, effectively rescuing it from proteasomal degradation and leading to its

stabilization and accumulation within the cell.[1][2]
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Caption: Mechanism of LEB-03-144 in stabilizing WEE1 protein.

Quantitative Data
The stabilizing effect of LEB-03-144 on WEE1 protein levels has been demonstrated in HEP3B

human hepatoma cells. The following table summarizes the quantitative data from Western blot

analysis after 24 hours of treatment with 1 µM of the indicated compounds. Data is presented

as the fold change in WEE1 protein levels relative to the DMSO vehicle control.
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Compound Target(s) Concentration (µM)
WEE1 Protein
Level (Fold Change
vs. DMSO)

DMSO Vehicle Control - 1.0

Bortezomib Proteasome Inhibitor 1 ~3.5

EN523 OTUB1 Recruiter 1 ~1.0

AZD1775 WEE1 Inhibitor 1 ~1.0

LEB-03-144 WEE1 DUBTAC 1 ~3.0

LEB-03-145 (C5

linker)
WEE1 DUBTAC 1 ~1.5

LEB-03-146 (PEG

linker)
WEE1 DUBTAC 1 ~3.2

LEB-03-153 (no

linker)
WEE1 DUBTAC 1 ~1.2

Data is estimated from the bar graph presented in Henning NJ, et al. Nat Chem Biol. 2022.[2]

Experimental Protocols
Experimental Workflow Diagram
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Workflow for WEE1 Stabilization Assay
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Caption: Step-by-step workflow for assessing protein stabilization.
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Protocol 1: HEP3B Cell Culture
This protocol describes the standard procedure for culturing HEP3B cells.

Materials:

HEP3B cells

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

0.25% Trypsin-EDTA

Phosphate-Buffered Saline (PBS), sterile

Cell culture flasks (T-75)

6-well plates

Incubator (37°C, 5% CO₂)

Procedure:

Media Preparation: Prepare complete growth medium by supplementing DMEM with 10%

FBS and 1% Penicillin-Streptomycin.

Cell Thawing: Thaw a cryopreserved vial of HEP3B cells rapidly in a 37°C water bath.

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed

complete growth medium. Centrifuge at 200 x g for 5 minutes.

Cell Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete

growth medium. Transfer the cell suspension to a T-75 flask.

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
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Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell

monolayer once with sterile PBS.

Add 2 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until

cells detach.

Neutralize the trypsin by adding 8 mL of complete growth medium.

Collect the cell suspension and centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or

experimental plates at the desired density. For WEE1 stabilization experiments, a seeding

density of 0.5 x 10⁶ cells per well in a 6-well plate is recommended.

Protocol 2: WEE1 Protein Stabilization Assay
This protocol details the treatment of HEP3B cells with LEB-03-144 and subsequent analysis

of WEE1 protein levels by Western blotting.

Materials:

HEP3B cells cultured in 6-well plates

LEB-03-144

Control compounds (e.g., DMSO, Bortezomib, EN523, AZD1775)

RIPA Lysis and Extraction Buffer

Protease and Phosphatase Inhibitor Cocktail

BCA Protein Assay Kit

Laemmli sample buffer (4x)

SDS-PAGE gels

PVDF membrane
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Tris-Glycine Transfer Buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibody against WEE1

Primary antibody against a loading control (e.g., GAPDH, β-actin)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Imaging system

Procedure:

Cell Treatment:

Seed HEP3B cells in 6-well plates and allow them to adhere and grow to 70-80%

confluency.

Prepare stock solutions of LEB-03-144 and control compounds in DMSO.

Treat the cells with the desired concentrations of compounds (e.g., 1 µM) for the specified

duration (e.g., 24 hours). Include a DMSO-only control.

Cell Lysis:

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase

inhibitors to each well.

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
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Transfer the supernatant (protein extract) to a new tube.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA Protein Assay Kit

according to the manufacturer's instructions.

Sample Preparation and SDS-PAGE:

Normalize the protein concentration of all samples with lysis buffer.

Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for

5 minutes.

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

Run the gel until adequate separation of proteins is achieved.

Western Blotting:

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry

transfer system.

Block the membrane with blocking buffer for 1 hour at room temperature with gentle

agitation.

Incubate the membrane with the primary antibody against WEE1 (diluted in blocking

buffer) overnight at 4°C.

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking

buffer) for 1 hour at room temperature.

Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis:

Apply ECL substrate to the membrane according to the manufacturer's instructions.
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Capture the chemiluminescent signal using an imaging system.

Strip the membrane and re-probe with a primary antibody against a loading control (e.g.,

GAPDH) to ensure equal protein loading.

Quantify the band intensities using densitometry software. Normalize the WEE1 band

intensity to the corresponding loading control band intensity. Express the results as a fold

change relative to the vehicle-treated control.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Confirm
Ternary Complex Formation
This protocol can be used to demonstrate the LEB-03-144-dependent interaction between

WEE1 and OTUB1.

Materials:

Treated cell lysates (from Protocol 2)

Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40,

supplemented with protease inhibitors)

Primary antibody for immunoprecipitation (e.g., anti-OTUB1 or anti-WEE1)

Control IgG antibody (from the same species as the IP antibody)

Protein A/G magnetic beads or agarose beads

Wash buffer (e.g., Co-IP buffer with lower detergent concentration)

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

Pre-clearing Lysates:

To 500 µg - 1 mg of protein lysate, add 20 µL of Protein A/G beads.
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Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.

Pellet the beads by centrifugation or using a magnetic stand and transfer the supernatant

to a new tube.

Immunoprecipitation:

Add 2-5 µg of the primary antibody (e.g., anti-OTUB1) or control IgG to the pre-cleared

lysate.

Incubate overnight at 4°C with gentle rotation.

Immune Complex Capture:

Add 30 µL of fresh Protein A/G beads to the lysate-antibody mixture.

Incubate for 2-4 hours at 4°C on a rotator.

Washing:

Pellet the beads and discard the supernatant.

Wash the beads three to five times with 1 mL of ice-cold wash buffer.

Elution:

After the final wash, remove all residual buffer.

Resuspend the beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 10

minutes to elute the proteins.

Western Blot Analysis:

Pellet the beads and load the supernatant onto an SDS-PAGE gel.

Include a sample of the input lysate for comparison.

Perform Western blotting as described in Protocol 2, and probe the membrane with

antibodies against WEE1 and OTUB1 to detect the co-precipitated proteins. A successful
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Co-IP will show the presence of WEE1 in the sample immunoprecipitated with the anti-

OTUB1 antibody (and vice-versa) only in the presence of LEB-03-144.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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